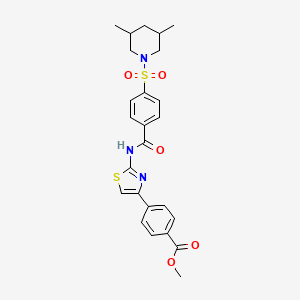![molecular formula C17H17NO5S B2776110 N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034437-48-2](/img/structure/B2776110.png)
N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under mild conditions.
Sulfonamide Formation: The benzenesulfonamide part is synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Coupling of Bifuran and Sulfonamide: The final step involves the coupling of the bifuran moiety with the sulfonamide. This can be done using a nucleophilic substitution reaction where the bifuran acts as a nucleophile attacking the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides or diketones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-epoxides, diketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is studied for its potential as a building block in organic synthesis. Its bifuran structure can be used to create complex molecular architectures.
Biology
In biological research, this compound may be explored for its potential bioactivity. The sulfonamide group is known for its presence in various pharmacologically active compounds, suggesting possible applications in drug discovery.
Medicine
Medicinally, compounds containing sulfonamide groups are often investigated for their antibacterial, antifungal, and anti-inflammatory properties. N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide could be a candidate for such studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The bifuran moiety could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-([2,2’-bifuran]-5-ylmethyl)-4-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.
N-([2,2’-bifuran]-5-ylmethyl)-benzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The bifuran moiety also adds to its structural complexity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-16(23-14)15-4-3-9-22-15/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADOIMDDJCAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
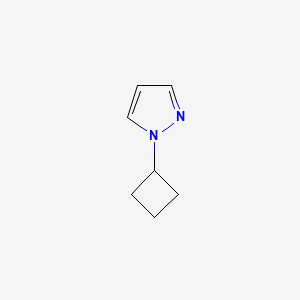
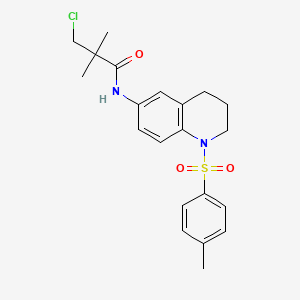
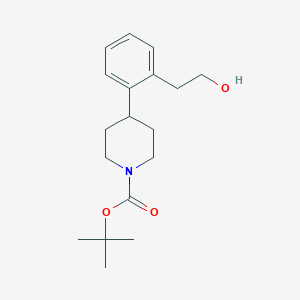
![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)
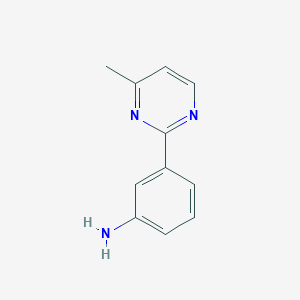
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
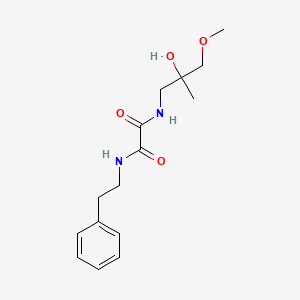
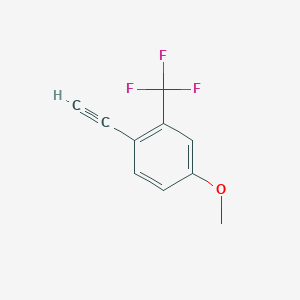
![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
